

The Discovery and Synthesis of Praliciguat (IW-1973): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Praliciguat (IW-1973) is a potent, orally bioavailable, small-molecule stimulator of soluble guanylate cyclase (sGC). Developed by Ironwood Pharmaceuticals and subsequently by Cyclerion Therapeutics, praliciguat represents a therapeutic approach for diseases associated with deficient nitric oxide (NO) signaling. By enhancing the NO-sGC-cGMP pathway, praliciguat has demonstrated potential in preclinical models of cardiovascular and metabolic diseases, including hypertension, diabetic nephropathy, and non-alcoholic steatohepatitis (NASH). This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and preclinical and clinical development of praliciguat. Detailed experimental methodologies, quantitative data summaries, and signaling pathway diagrams are presented to offer a thorough resource for researchers and drug development professionals.

Introduction: The NO-sGC-cGMP Signaling Pathway and Therapeutic Intervention

The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway is a fundamental and ubiquitous signaling cascade that plays a critical role in various physiological processes, including vasodilation, inhibition of platelet aggregation, and neurotransmission.[1] Endothelial dysfunction, characterized by reduced NO bioavailability, is a hallmark of many cardiovascular and metabolic diseases. This deficiency



leads to impaired sGC activity and subsequently reduced cGMP levels, contributing to the pathophysiology of conditions such as hypertension, heart failure, and diabetic kidney disease.

sGC stimulators, such as **praliciguat**, are a class of therapeutic agents that directly stimulate sGC, independent of but synergistic with NO.[2] This mechanism of action offers a promising strategy to restore cGMP signaling in disease states where NO production is compromised.

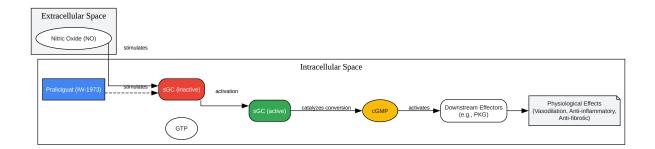
Discovery and Rationale for Praliciguat (IW-1973)

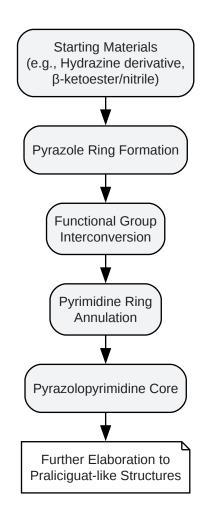
Praliciguat (IW-1973) was discovered and developed by Ironwood Pharmaceuticals as part of their program to identify novel sGC stimulators.[3] The rationale for its development was to create an orally available, once-daily therapy that could address the underlying pathophysiology of diseases driven by impaired NO-sGC-cGMP signaling.[4] Preclinical studies were designed to assess its potential to improve vascular and metabolic function and reduce inflammation and fibrosis.[4][5]

Mechanism of Action

Praliciguat is a direct stimulator of the sGC enzyme. Its mechanism involves binding to a specific site on the sGC heterodimer, which sensitizes the enzyme to endogenous NO and also directly stimulates cGMP production.[2] This dual action leads to a significant amplification of the cGMP signal, resulting in the activation of downstream effectors such as protein kinase G (PKG). The increased cGMP levels mediate a range of beneficial physiological effects, including smooth muscle relaxation, reduced inflammation, and anti-fibrotic activity.[5][6]







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